molecular formula C23H26N2O2 B3330670 Solifenacin Succinate EP Impurity H CAS No. 732228-02-3

Solifenacin Succinate EP Impurity H

Cat. No.: B3330670
CAS No.: 732228-02-3
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-YADHBBJMSA-N
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Description

Solifenacin Succinate EP Impurity H is a stereoisomeric impurity associated with solifenacin succinate, a muscarinic antagonist used to treat overactive bladder syndrome. Chemically, it is identified as (3S)-1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 732228-02-3) . As a succinate salt (CAS: 862207-71-4), it is structurally analogous to the parent drug but differs in stereochemical configuration, particularly in the azabicyclo and isoquinoline moieties . Regulatory guidelines mandate strict control of this impurity during drug manufacturing to ensure safety and efficacy, with a typical threshold limit of ≤0.15% as per ICH recommendations .

Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732228-02-3
Record name (1S,3'S)-Solifenacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732228023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1S,3'S)-SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to the compound is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day. These factors should be taken into consideration when prescribing and administering the compound.

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Solifenacin Succinate EP Impurity H interacts with various biomolecules within the body. Specifically, it acts as a competitive cholinergic receptor antagonist, selectively targeting the M3 receptor subtype. This interaction affects the contraction of smooth muscles, saliva production, and other physiological processes mediated by muscarinic receptors.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to muscarinic receptors. This binding prevents acetylcholine from activating these receptors, ultimately leading to decreased bladder muscle activity and improved bladder control.

Biological Activity

Solifenacin succinate, an established muscarinic antagonist, is primarily used to treat overactive bladder symptoms. Among its various forms, Solifenacin Succinate EP Impurity H has garnered attention due to its implications in pharmacological efficacy and safety. This article delves into the biological activity of this impurity, supported by research findings, analytical methods, and case studies.

This compound is classified under the chemical formula C23_{23}H26_{26}N2_2O2_2 with a molecular weight of approximately 378.47 g/mol. It is a derivative of solifenacin and is characterized by its structural modifications that may influence its biological activity.

Solifenacin functions by blocking muscarinic receptors, specifically M3 receptors in the bladder, which reduces detrusor muscle contraction and alleviates symptoms such as urgency and frequency of urination. The impurities, including Impurity H, may affect the overall pharmacodynamics and pharmacokinetics of solifenacin by altering receptor binding affinities or metabolic pathways.

Pharmacological Studies

Research indicates that various impurities in solifenacin formulations can exhibit differential biological activities. For instance, Impurity K , another related impurity, has been shown to retain some antagonistic activity on muscarinic receptors, suggesting that impurities could potentially modulate the therapeutic effects of solifenacin .

Analytical Methods

To assess the presence and concentration of this compound in pharmaceutical formulations, several analytical techniques have been validated:

  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating RP-HPLC method has been developed for simultaneous determination of solifenacin and its impurities. This method allows for the detection of impurities at low concentrations (0.135 - 0.221 μg/mL) with high specificity .
  • Mass Spectrometry (MS) : Coupling HPLC with mass spectrometry (HPLC-MS) enhances the identification and quantification of impurities by providing detailed molecular characterization .

Stability and Toxicology

A comprehensive toxicology program evaluated the genotoxicity and carcinogenicity profiles of solifenacin impurities. Results indicated that specific impurities, including this compound, exhibited negative results in genotoxicity studies, suggesting they are non-genotoxic and unlikely to pose significant risks in therapeutic contexts .

Environmental Impact

Environmental risk assessments have shown that solifenacin succinate does not present a significant risk to aquatic environments or soil when used as directed. The assessments concluded that solifenacin is neither Persistent nor Bioaccumulative (PBT), indicating a favorable environmental profile .

Data Summary Table

Parameter Value
Chemical FormulaC23_{23}H26_{26}N2_2O2_2
Molecular Weight378.47 g/mol
Detection Limit (HPLC)0.135 - 0.221 μg/mL
GenotoxicityNegative
Environmental RiskNon-PBT

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C23H26N2O2 · C4H6O4
  • Molecular Weight : 362.5 g/mol
  • Mechanism : Solifenacin Succinate EP Impurity H acts as a competitive antagonist of muscarinic receptors, particularly the M3 subtype. By binding to these receptors, it inhibits acetylcholine's action, leading to reduced contraction of the detrusor muscle in the bladder, which alleviates symptoms associated with OAB such as urinary frequency and urgency.

Research Applications

  • Pharmacological Studies :
    • The compound is utilized in pharmacokinetic studies to understand its interactions with other drugs, especially in populations with hepatic or renal impairments. For instance, co-administration with inhibitors like ketoconazole can significantly increase its plasma concentration, highlighting the importance of understanding drug interactions for optimizing therapeutic regimens.
  • Drug Development :
    • As an impurity, this compound is essential in evaluating the purity and efficacy of Solifenacin formulations. Its presence can influence the pharmacological profile of the primary drug, making it crucial for quality control in pharmaceutical manufacturing .
  • Cholinergic Signaling Pathway Research :
    • The compound's ability to bind effectively to muscarinic receptors allows researchers to explore its effects on cellular signaling pathways and gene expression related to smooth muscle contraction. This can lead to insights into the mechanisms underlying bladder dysfunctions and potential therapeutic targets.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameMechanism of ActionUnique Features
SolifenacinMuscarinic M3 receptor antagonistHigh selectivity for M3 receptors
TolterodineMuscarinic receptor antagonistNon-selective; affects multiple receptor subtypes
DarifenacinSelective M3 antagonistHigher selectivity compared to Tolterodine
OxybutyninAnticholinergicAvailable in various formulations (patches, etc.)

This comparative analysis shows that while this compound shares a common mechanism with other anticholinergic drugs, its specific isomeric form and role as an impurity provide unique insights into drug interactions and efficacy in treating bladder conditions.

Case Studies and Findings

  • Pharmacokinetics in Special Populations :
    • Studies have indicated that the pharmacokinetics of this compound may vary significantly in patients with liver or kidney dysfunctions. Understanding these variations is crucial for tailoring treatments to individual patient needs.
  • Impact on Drug Formulation :
    • Research has demonstrated that impurities like this compound can affect the stability and efficacy of final drug products. For instance, variations in purity levels during synthesis can lead to significant differences in therapeutic outcomes .
  • Bioequivalence Studies :
    • In bioequivalence studies comparing generic formulations of Solifenacin succinate, the presence of impurities such as this compound was monitored to ensure compliance with regulatory standards, affirming its importance in pharmaceutical assessments .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and physicochemical differences between Solifenacin Succinate EP Impurity H and related impurities:

Compound CAS No. Molecular Formula Molecular Weight Structural Feature Origin
Solifenacin Succinate (API) 180468-42-2 C₂₃H₂₆N₂O₂·C₄H₆O₄ 480.56 Parent compound with (3R,1S) configuration Active Pharmaceutical Ingredient
EP Impurity H 732228-02-3 C₂₃H₂₆N₂O₂ 362.47 Stereoisomer: (3S,1S) configuration Synthesis byproduct
EP Impurity A 180272-45-1 C₁₅H₁₅N 209.29 Fragment: (S)-1-phenyltetrahydroisoquinoline Degradation or synthesis
EP Impurity K Not provided C₂₃H₂₆N₂O₃ ~394.47 (estimated) Oxidation product (N-oxide) Oxidative degradation
EP Impurity F 774517-20-3 C₂₃H₂₆N₂O₂ 362.47 Stereoisomer: (1R,3S) configuration Synthesis byproduct
N-Oxide Impurity (4) Not provided C₂₃H₂₆N₂O₃ ~394.47 (estimated) Azabicyclo N-oxide derivative Oxidation during storage

Key Observations :

  • Stereoisomerism: Impurities H and F are stereoisomers of solifenacin, differing in the spatial arrangement of the azabicyclo and isoquinoline groups .
  • Oxidative Degradation : Impurity K and N-oxide (Impurity 4) arise from oxidation, often during synthesis or storage .
  • Fragmentation : Impurity A is a smaller fragment, likely a precursor or degradation product .

Analytical Differentiation

Chromatographic Methods :

  • HPLC-MS : Effective for distinguishing Impurity H (retention time: ~3.5 min) from Impurity K (~4.2 min) and N-oxide (~5.0 min) .
  • HPTLC: Utilizes mobile phase n-butanol:acetic acid:water (4:1:1) with Rf 0.57 for solifenacin and distinct Rf values for impurities .
  • Ultra-Fast LC : Achieves resolution >3.5 between solifenacin and Impurity A using a Shimpack XR-ODS-II column .

Detection Limits :

Impurity LOD (μg/mL) LOQ (μg/mL)
H 0.2 0.6
K 0.15 0.5
A 0.2 0.6

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Solifenacin Succinate EP Impurity H in active pharmaceutical ingredients (APIs)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a Thermo Hypersil ODS C18 column (250 × 4.6 mm, 5 μm) is widely used. The mobile phase typically consists of 0.02 mol/L KH₂PO₄ (pH 3.0, with 0.02% triethylamine) and acetonitrile under gradient elution (flow rate: 1.2 mL/min). Detection is performed at 210 nm with a column temperature of 40°C . Validation parameters include linearity (r ≥ 0.9998), precision (RSD < 5.0%), and recovery rates (93–101%) for impurities. For EP Impurity H, analogous methods for structurally similar impurities (e.g., Impurity I or K) may be adapted, with adjustments to retention times and correction factors .

Q. How are correction factors determined for related impurities in Solifenacin Succinate?

  • Methodological Answer : Correction factors are calculated using the slope ratio of impurity-to-API calibration curves. For example, impurities A, C, and D in Solifenacin Succinate have correction factors of 0.51, 0.40, and 0.41, respectively, derived from linear regression analysis (concentration range: 0.14–0.74 μg/mL) . EP Impurity H likely requires similar validation, including determination of limits of detection (LOD: ~0.02–0.05 μg/mL) and quantification (LOQ: ~0.14–0.20 μg/mL) using signal-to-noise ratios.

Advanced Research Questions

Q. What synthetic strategies are effective for producing Solifenacin-related impurities, and how is their structural identity confirmed?

  • Methodological Answer : Impurities are synthesized via controlled degradation or side reactions during API synthesis. For example, Impurity K (a degradation product) is synthesized in one step by refluxing Solifenacin Succinate in acidic conditions. Structural confirmation employs HPLC-MS/MS, ¹H/¹³C NMR, and IR spectroscopy. Purity is assessed using GC-MS and HPLC (≥98% purity) . EP Impurity H may require analogous synthetic routes (e.g., oxidation or esterification) followed by rigorous spectral characterization.

Q. How do forced degradation studies inform impurity profiling and stability testing of Solifenacin Succinate?

  • Methodological Answer : Forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions reveals potential impurities. For instance, oxidative stress with H₂O₂ generates Impurity I (N-oxide derivative), while thermal degradation produces ester-related byproducts. Stability-indicating HPLC methods must resolve all degradation products from the API and quantify them against validated thresholds (e.g., ICH Q3B guidelines). EP Impurity H’s stability profile can be extrapolated from studies on analogous impurities, with degradation pathways mapped using LC-MS/MS .

Q. What are the challenges in resolving co-eluting impurities during HPLC method development for Solifenacin Succinate?

  • Methodological Answer : Co-elution is addressed by optimizing gradient programs and column selectivity. For example, adjusting the acetonitrile gradient from 20% to 50% over 25 minutes resolves Impurities A, C, and D. Use of ion-pair reagents (e.g., triethylamine) improves peak symmetry for polar impurities. For EP Impurity H, method robustness testing (e.g., varying pH ± 0.2, column temperature ± 5°C) ensures resolution from structurally similar impurities .

Key Considerations for Researchers

  • Data Contradictions : While most studies report consistent correction factors (e.g., 0.40–0.91), variations may arise from differences in column batches or mobile phase preparation. Cross-validation using orthogonal methods (e.g., LC-MS) is recommended .
  • Gaps in Literature : Limited data exist on EP Impurity H’s synthetic pathways and toxicological profile. Future studies should prioritize its isolation, characterization, and biological safety assessment.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.